7-Azabicyclo[4.1.0]heptane, specifically the compound 7-[(4-methylphenyl)sulfonyl]-, is a bicyclic compound characterized by a nitrogen atom incorporated into a seven-membered ring structure. This compound belongs to a class of azabicyclic compounds that are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly as inhibitors for neurotransmitter reuptake mechanisms.
The compound can be classified under azabicyclic compounds, which are bicyclic structures containing one or more nitrogen atoms. The specific structure of 7-azabicyclo[4.1.0]heptane is derived from the bicyclo[4.1.0] framework, which consists of two fused rings, one of which includes the nitrogen atom. The sulfonyl group attached to the phenyl ring enhances its pharmacological properties and solubility characteristics.
The synthesis of 7-[(4-methylphenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane involves several key steps:
The molecular structure of 7-[(4-methylphenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane can be represented as follows:
This structure contributes to its biological activity and solubility characteristics, making it suitable for pharmaceutical applications.
The chemical reactivity of 7-[(4-methylphenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane can be characterized by its ability to participate in various organic reactions:
The mechanism of action for 7-[(4-methylphenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane primarily revolves around its role as an inhibitor in neurotransmitter reuptake processes:
The physical properties of 7-[(4-methylphenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane include:
Chemical properties include stability under standard conditions but may vary under acidic or basic environments due to potential hydrolysis or degradation reactions involving the sulfonamide linkage.
The applications of 7-[(4-methylphenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane span various fields:
The compound 7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]- represents a structurally sophisticated bicyclic scaffold that integrates aziridine and cyclohexane frameworks into a strained three-dimensional architecture. Its systematic IUPAC name directly reflects the fusion of a seven-membered bicyclic system containing a bridgehead nitrogen atom at position 7, with a fused aziridine ring (indicating the [4.1.0] bicyclic notation) [3] [9]. The suffix "heptane" denotes the seven atoms comprising the bicyclic backbone. The 7-[(4-methylphenyl)sulfonyl]- substituent specifies the N-functionalization with a p-toluenesulfonyl (tosyl) group, a critical electron-withdrawing moiety that significantly influences the compound's electronic properties and reactivity [3] [9].
This molecular architecture belongs to the broader class of N-tosylaziridines, specifically classified as a 7-substituted-7-azabicyclo[4.1.0]heptane derivative. The bicyclic core consists of a six-membered saturated ring (cyclohexane analogue) fused to a three-membered aziridine ring across the C1-C7 bond, creating significant ring strain that governs its chemical behavior. The nitrogen atom resides at the bridgehead position where the two rings intersect, making it a pivotal site for functionalization [3]. The tosyl group (–SO₂C₆H₄CH₃) attached to nitrogen serves dual purposes: it activates the aziridine ring toward nucleophilic attack by withdrawing electron density, and provides steric bulk that influences the molecule's conformational preferences [9].
Table 1: Core Chemical Identifiers of 7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane
Chemical Property | Value |
---|---|
Systematic IUPAC Name | 7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane |
Common Synonyms | N-Tosylaziridine; AZA008; 7-Tosyl-7-azabicyclo[4.1.0]heptane |
Molecular Formula | C₁₃H₁₇NO₂S |
CAS Registry Number | 68820-12-2 |
Molecular Weight | 251.345 g/mol |
Exact Mass | 251.09800 |
Topological Polar Surface Area | 45.5 Ų |
Predicted Density | 1.257 ± 0.06 g/cm³ |
Melting Point | 55-56 °C |
Boiling Point | 386.0 ± 35.0 °C (predicted) |
Predicted pKa | -6.46 ± 0.20 |
Stereochemically, the bicyclic framework introduces rigidity and defined stereochemical relationships. The fusion creates chiral centers at the ring fusion carbons (C1 and C7), though the compound is typically utilized as a racemate unless specifically resolved. The aziridine ring adopts a puckered conformation due to angle strain, with the tosyl group projecting perpendicularly to minimize steric interactions with the bicyclic hydrogens [3]. Commercial suppliers offer this compound at research quantities (500g to 5kg batches) with purity specifications typically ≥98%, highlighting its accessibility as a synthetic building block [4].
The incorporation of 7-azabicyclo[4.1.0]heptane derivatives into medicinal chemistry traces back to broader explorations of constrained nitrogen heterocycles as bioactive scaffolds. Early interest stemmed from the recognition that bicyclic structures with bridgehead nitrogen could mimic transition-state geometries or bioactive conformations of flexible lead compounds. The specific integration of the aziridine moiety within a bicyclic framework represented a strategic evolution aimed at combining the reactivity of strained three-membered heterocycles with the defined spatial orientation of rigid polycycles [8].
The pivotal transition of this scaffold into rational drug design emerged through parallel advances in two domains:
Table 2: Evolution of Pharmacophore Modeling in Azabicycloheptane Applications
Era | Pharmacophore Approach | Tools Developed | Impact on Azabicycloheptane Design |
---|---|---|---|
1990s | Ligand-based | DISCO, Catalyst/HypoGen | Identification of aziridine as hydrogen bond acceptor feature |
Early 2000s | Macromolecule-based (no ligand) | LUDI, Pocket v.2 | Mapping active site for strained ring placement |
Mid-2000s | Complex-based | LigandScout, Catalyst SBP | Exploiting aziridine strain for target covalent modification |
2010s-Present | Hybrid (Structure/Ligand) | e-Pharmacophore, Shape4 | Virtual screening for neurotarget selectivity optimization |
The integration of structure-based pharmacophore tools revolutionized scaffold utilization. Programs like LigandScout enabled automatic generation of feature-based pharmacophores from protein-ligand complexes, identifying critical interactions like hydrogen-bonding at the aziridine nitrogen or hydrophobic contacts with the tolyl group . Meanwhile, Catalyst SBP (Structure-Based Pharmacophore) employed interaction maps derived from binding pockets to define pharmacophoric features essential for activity, proving particularly valuable when only target structures were available . This approach overcame limitations of ligand-based models that ignored binding site topography, often generating false positives in virtual screening .
A landmark application emerged in the patent literature (WO2010133569A1), where azabicyclo[4.1.0]heptane derivatives were specifically claimed as triple reuptake inhibitors targeting neurotransmitter transporters (serotonin, norepinephrine, dopamine) for treating mood disorders [8]. The inventors leveraged structure-based pharmacophores to optimize substituent patterns around the bicyclic core, demonstrating how computational tools facilitated transformation of a simple strained scaffold into CNS-active candidates. The tosyl derivative served as a key synthetic intermediate toward these advanced molecules, with its sulfonyl group providing both electronic activation for further functionalization and defined spatial projection of aromatic bulk [8].
Recent innovations continue expanding this scaffold's pharmacological relevance. Manganese-porphyrin catalyzed aziridinations in aqueous media improved synthetic accessibility of derivatives, while high-spin cobalt(II) reagents enabled nitrene transfer with tunable electrophilicity—critical for controlling aziridine ring-opening regioselectivity in bioactive molecules [9]. Contemporary structure-based pharmacophore approaches now incorporate flexibility, water molecules, and protein dynamics, enabling more accurate prediction of how the bicyclic core engages biological targets like enzymes or GPCRs . These advances solidify 7-azabicyclo[4.1.0]heptane as a privileged scaffold where historical synthetic developments and computational methodology converge to enable rational design of structurally innovative therapeutics.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: